molecular formula C7H5Cl2FO B1460223 3,6-Dichloro-2-fluoroanisole CAS No. 1803718-45-7

3,6-Dichloro-2-fluoroanisole

Cat. No.: B1460223
CAS No.: 1803718-45-7
M. Wt: 195.01 g/mol
InChI Key: NLHBFFXEWZXQQI-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluoroanisole is a useful research compound. Its molecular formula is C7H5Cl2FO and its molecular weight is 195.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,4-dichloro-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHBFFXEWZXQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272083
Record name Benzene, 1,4-dichloro-2-fluoro-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803718-45-7
Record name Benzene, 1,4-dichloro-2-fluoro-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803718-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-dichloro-2-fluoro-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

3,6-Dichloro-2-fluoroanisole (C7H5Cl2F) is a halogenated derivative of anisole, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Its unique chemical structure allows it to interact with various biological systems, making it a subject of interest in both synthetic chemistry and biological research.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and proteins within cellular systems. The compound can function as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways and cellular processes. For instance, it may alter gene expression and affect cellular signaling pathways, which can lead to changes in cell proliferation, differentiation, and apoptosis.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular metabolism.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity and affecting downstream signaling cascades.

Cellular Effects

Research indicates that exposure to this compound can lead to significant changes in cellular functions:

  • Gene Expression : The compound has been shown to alter the expression levels of certain genes associated with cell cycle regulation and stress response.
  • Cell Viability : Studies have indicated dose-dependent effects on cell viability, where lower concentrations may promote cell survival while higher concentrations induce cytotoxicity.

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary significantly with dosage:

Dosage (mg/kg) Observed Effect Remarks
Low (1-10)Minimal effects on cell viabilityPotentially beneficial effects
Moderate (10-50)Altered gene expressionInduction of stress response genes
High (>50)Significant cytotoxicityInduction of apoptosis

These findings suggest that there exists a threshold for beneficial versus harmful effects depending on the concentration administered.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes that facilitate its metabolism and detoxification. Notably, it may influence:

  • Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism and can be affected by the presence of halogenated compounds like this compound.
  • Glutathione Conjugation : The compound may undergo conjugation reactions that enhance its solubility and facilitate excretion.

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its efficacy:

  • Cellular Uptake : The compound may utilize specific transporters for cellular entry, influencing its bioavailability.
  • Subcellular Localization : Once inside the cell, its localization to organelles such as mitochondria or the endoplasmic reticulum can dictate its biological activity.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Cytotoxicity :
    • Researchers administered varying doses of this compound to cultured human cancer cells. Results indicated that higher doses led to increased apoptosis rates compared to controls.
  • Gene Expression Analysis :
    • A study evaluated the impact of this compound on gene expression profiles in liver cells. It was found that exposure resulted in upregulation of detoxification enzymes while downregulating pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-2-fluoroanisole
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-2-fluoroanisole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.